molecular formula C16H11ClFN3O2 B1417859 N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 915925-69-8

N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No. B1417859
M. Wt: 331.73 g/mol
InChI Key: MWQAQLHOTDQPDR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and their chemical environments.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts. Mechanisms of the reactions may also be proposed based on experimental evidence.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed using techniques like UV-Vis, IR, and NMR spectroscopy.


Scientific Research Applications

Synthetic Methods and Characterization

  • Research has shown methods for synthesizing various acetamide derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide. These methods typically involve reactions with different phenyl acetamide derivatives and often result in compounds with interesting structural and chemical properties (Ding et al., 2006).

Antimicrobial Properties

  • A series of acetamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms in these compounds is noted to enhance their antimicrobial effectiveness (Parikh & Joshi, 2014).

Applications in Solar Cells

  • Certain acetamide analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies involve photochemical and thermochemical modeling to evaluate their efficiency as photosensitizers (Mary et al., 2020).

Pharmacological Evaluation

  • Several derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide, have been synthesized and evaluated for their pharmacological effects, particularly in terms of antibacterial activity (Nafeesa et al., 2017).

Anti-Inflammatory Activity

  • Research into related compounds has shown significant anti-inflammatory activity, indicating potential therapeutic applications (Sunder & Maleraju, 2013).

Safety And Hazards

Information about the safety and hazards of a compound can be found on its Material Safety Data Sheet (MSDS). This includes information about the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve discussing potential applications of the compound in areas like medicine, materials science, or catalysis. It could also involve proposing future experiments to learn more about the compound’s properties or reactivity.


Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies may be necessary.


properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-11-4-2-6-13(8-11)19-15(22)9-14-20-16(23-21-14)10-3-1-5-12(18)7-10/h1-8H,9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAQLHOTDQPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650562
Record name N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

CAS RN

915925-69-8
Record name N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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